4,5-Diiodo-1-methylpyrazole-3-carbaldehyde
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Overview
Description
4,5-Diiodo-1-methylpyrazole-3-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 4,5-Diiodo-1-methylpyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diiodo-1-methylpyrazole with formylating agents to introduce the aldehyde group at position 3 . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4,5-Diiodo-1-methylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms at positions 4 and 5 can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Diiodo-1-methylpyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4,5-Diiodo-1-methylpyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,5-Diiodo-1-methylpyrazole-3-carbaldehyde can be compared with other pyrazole derivatives such as:
- 4,5-Dichloro-1-methylpyrazole-3-carbaldehyde
- 4,5-Dibromo-1-methylpyrazole-3-carbaldehyde
- 4,5-Difluoro-1-methylpyrazole-3-carbaldehyde
These compounds share similar structural features but differ in the halogen atoms present at positions 4 and 5.
Properties
Molecular Formula |
C5H4I2N2O |
---|---|
Molecular Weight |
361.91 g/mol |
IUPAC Name |
4,5-diiodo-1-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H4I2N2O/c1-9-5(7)4(6)3(2-10)8-9/h2H,1H3 |
InChI Key |
BKHCPSNKYFNFBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C=O)I)I |
Origin of Product |
United States |
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